4,4'-Bipyridine 1,1'-dioxide

Redox Chemistry Electron Transfer Electrochemistry

Researchers designing coordination networks with 4,4'-bipyridine frequently encounter undesired 3D interpenetration. 4,4'-Bipyridine 1,1'-dioxide resolves this through its N-oxide oxygen donors, which reliably direct 1D chain and 2D sheet topologies (sql, hxl) with transition metals. • Stronger H-bond acceptor than parent bipyridine-forms robust heterosynthons with carboxylic acids for co-crystal engineering. • Most easily reduced isomer in the bipyridine N,N'-dioxide family-preferred for electron-transfer and electrochemical applications. • Enables intrinsic photochromism and white-light emission (CRI 92.1) in coordination materials. Supplied with full analytical documentation (HPLC, titration). Ships ambient; for R&D use only.

Molecular Formula C10H8N2O2
Molecular Weight 188.18 g/mol
CAS No. 24573-15-7
Cat. No. B189522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Bipyridine 1,1'-dioxide
CAS24573-15-7
Synonyms2,2'-bipyridine-N, N'-dioxide
4,4'-bipyridine-N,N'-dioxide
bipyO2 cpd
Molecular FormulaC10H8N2O2
Molecular Weight188.18 g/mol
Structural Identifiers
SMILESC1=CN(C=CC1=C2C=C[N+](=O)C=C2)[O-]
InChIInChI=1S/C10H8N2O2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8H
InChIKeyCEJJXIXKGPQQNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4'-Bipyridine 1,1'-dioxide: Versatile Bridging Ligand


4,4'-Bipyridine 1,1'-dioxide (4,4'-bpdo) is the N,N'-dioxide derivative of the widely used bridging ligand 4,4'-bipyridine. This rigid, linear molecule presents two N-oxide oxygen donor atoms and can function as a versatile supramolecular linker through coordinate bonds, hydrogen bonding, and aromatic π-π stacking interactions [1]. With a high melting point of 295-299 °C (decomposition) and a molecular weight of 188.19 g/mol, it is employed in the construction of metal-organic frameworks (MOFs), coordination polymers, and supramolecular adducts, offering distinct advantages over its parent compound and other bipyridine isomers in specific applications [2].

Why 4,4'-Bipyridine 1,1'-dioxide Is Irreplaceable


The selection of 4,4'-bipyridine 1,1'-dioxide over its parent compound, 4,4'-bipyridine, or its isomeric N,N'-dioxides is critical for achieving desired material properties. The introduction of the N-oxide moieties fundamentally alters the ligand's coordination chemistry, hydrogen-bonding capabilities, and electronic properties. For instance, the N-oxide oxygen is a significantly stronger hydrogen-bond acceptor than the pyridyl nitrogen, influencing crystal packing and solubility [1]. Furthermore, the redox behavior, as exemplified by its reduction potential relative to other isomers, directly impacts its utility in electron-transfer applications [2]. The specific spatial arrangement of donor atoms in the 4,4'-isomer dictates the dimensionality and topology of the resulting coordination polymers, a feature that cannot be replicated by the 2,2'- or 3,3'-isomers [3]. Therefore, substituting this compound with a generic alternative without rigorous testing would likely compromise the performance and structural integrity of the final product.

Quantitative Evidence: 4,4'-Bipyridine 1,1'-dioxide vs. Analogs


Redox Behavior: Most Easily Reduced Isomer

4,4'-Bipyridine 1,1'-dioxide exhibits a significantly different redox behavior compared to its 2,2'- and 3,3'-isomers. A comparative study on the deoxidation of these isomeric N,N'-dioxides with sulfur dioxide demonstrated a clear trend in their ease of reduction. The 4,4'-isomer was found to be the most readily reduced, making it the strongest electron acceptor among the bipyridine N,N'-dioxides [1].

Redox Chemistry Electron Transfer Electrochemistry

Dimensional Control: 1D Chains and 2D Sheets

In a systematic study, 4,4'-bipyridine N,N'-dioxide (L) was reacted with a variety of transition-metal salts in methanol. The resulting coordination polymer products were structurally characterized, revealing a distinct preference for forming 1D chain and 2D sheet architectures, including unusual 3(6)-hxl and common 4(4)-sql topologies [1]. This behavior contrasts with that of the parent 4,4'-bipyridine, which often leads to interpenetrated 3D networks due to its different donor atom geometry and coordination preferences [2].

Coordination Polymers Crystal Engineering Supramolecular Chemistry

Hydrogen-Bond Acceptor Strength: N-Oxide Group

Competition experiments between pyridyl and pyridyl N-oxide groups for hydrogen bonding with a carboxylic acid donor revealed a quantifiable difference in acceptor strength. While the occurrence of the pyridyl···acid synthon was more frequent, the pyridyl N-oxide···acid synthon was found to be slightly stronger based on distance criteria and energy calculations [1]. This study, which utilized 4,4'-bipyridine N-monoxide, demonstrates the enhanced hydrogen-bonding capability of the N-oxide group compared to the parent pyridine ring.

Crystal Engineering Supramolecular Chemistry Co-crystal Design

Photofunctionality: White-Light Emission and Photomagnetism

Coordination polymers constructed using 4,4'-bipyridine N,N'-dioxide (bpdo) as a photoactive ligand exhibit multifunctional photoresponsive behavior. Specifically, the compound {[Zn(bpdo)(fum)(H2O)2]}n (1) displays intrinsic white-light emission with an ultra-high color rendering index (CRI) of 92.1 upon UV irradiation, while its Mn(II) analog shows photomagnetism [1]. This photochromism and luminescence are intrinsic properties conferred by the bpdo ligand, a feature not present in the non-oxide 4,4'-bipyridine or many other bridging ligands.

Photochromism Optoelectronics Luminescent Materials

Conformational Preference: Anti Bridging Mode

A comprehensive review of transition metal complexes containing 4,4'-bipyridine N,N'-dioxide (L1) analyzed the conformation of the bridging ligand. Of the 98 distinct L1 molecules reported, 42 are bridging, 36 are pendant, and 20 are non-coordinated. Critically, approximately 75% of the bridging L1 molecules adopt an anti-conformation [1]. This contrasts sharply with lanthanide compounds of the same ligand, where roughly 75% adopt a syn-conformation. The strong preference for the anti-conformation in d-block metal complexes dictates the metal-metal separation and the overall framework topology.

Coordination Chemistry Crystal Engineering Supramolecular Chemistry

Key Application Scenarios for 4,4'-Bipyridine 1,1'-dioxide


2D Coordination Polymers and Layered Materials

Based on its proven ability to reliably form 1D chains and 2D sheets with transition metals [1], 4,4'-bipyridine 1,1'-dioxide is the optimal choice for synthesizing layered coordination networks. Researchers aiming to create materials with specific 4(4)-sql or 3(6)-hxl topologies should select this compound over 4,4'-bipyridine, which tends to form interpenetrated 3D networks [2].

Strong Hydrogen-Bonded Co-crystals

When the goal is to increase the solubility of a carboxylic acid-containing API or to form robust co-crystals, 4,4'-bipyridine 1,1'-dioxide offers a strategic advantage. The N-oxide group is a stronger hydrogen-bond acceptor than the pyridyl nitrogen [1], enabling the formation of more stable heterosynthons and offering a quantifiable improvement in co-crystal engineering over its non-oxide analog.

Multifunctional Photoresponsive Materials

This compound is a functional building block for creating materials with intrinsic photochromism, white-light emission (CRI 92.1), and photomagnetism [1]. Its use should be prioritized in research aimed at developing new molecular switches, optical sensors, or anticounterfeiting technologies where such photofunctionality is a requirement.

Electron Acceptor for Redox-Active Assemblies

For applications requiring a readily reducible bridging ligand within the bipyridine N,N'-dioxide family, the 4,4'-isomer is the most suitable candidate. Its position as the most easily reduced among its isomers [1] makes it a preferred choice for electron-transfer studies or for constructing materials with tailored electrochemical properties.

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